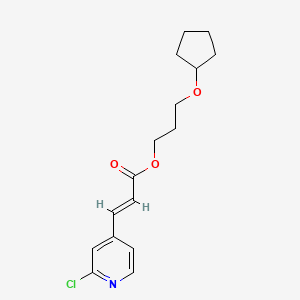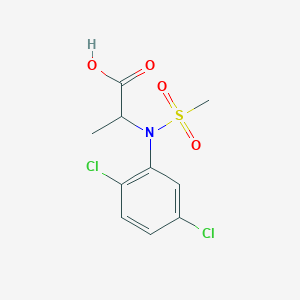
N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine, commonly known as DCMF or Diclofensine, is a chemical compound that has been widely studied for its potential as a psychoactive drug. Diclofensine is classified as a dopamine reuptake inhibitor, which means it has the ability to increase the levels of dopamine in the brain, leading to enhanced mood, motivation, and cognition. In
Wissenschaftliche Forschungsanwendungen
Non-Proteinogenic Amino Acids and Bioactive Compounds
Non-Proteinogenic Amino Acids in Plants and Microorganisms
Research into non-proteinogenic amino acids, such as β-alanine, reveals their diverse roles beyond protein synthesis. In plants, these compounds contribute to stress responses, serve as precursors to vital molecules like Coenzyme A, and are involved in various metabolic pathways including lignin biosynthesis and ethylene production (Parthasarathy, Savka, & Hudson, 2019). These findings highlight the potential for exploring the synthesis and applications of N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine in enhancing plant resilience and productivity.
Bioactive Sulfonamides
The sulfonamide group, as found in this compound, is a key feature in a wide range of bioactive compounds. Sulfonamides have been extensively studied for their therapeutic potentials, including as diuretics, carbonic anhydrase inhibitors, and antiepileptic agents (Carta, Scozzafava, & Supuran, 2012). This suggests avenues for researching this compound as a pharmaceutical lead compound.
Environmental and Ecological Significance
Toxicity and Environmental Persistence of Chlorophenols
Chlorophenols, structurally related to the chlorophenyl moiety in this compound, are known for their environmental persistence and toxicity. Studies on chlorophenols have revealed their potential to cause oxidative stress and disrupt both the immune and endocrine systems in aquatic organisms (Ge et al., 2017). This underscores the importance of investigating the environmental impact and degradation pathways of this compound.
Eigenschaften
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-6(10(14)15)13(18(2,16)17)9-5-7(11)3-4-8(9)12/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWJVQRKPRWXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2648948.png)
![(Z)-N'-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide](/img/structure/B2648949.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2648953.png)
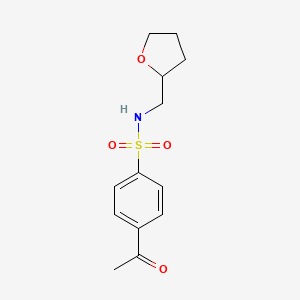
![7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648957.png)
![N-Ethyl-N-[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2648958.png)
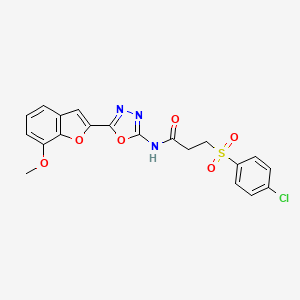

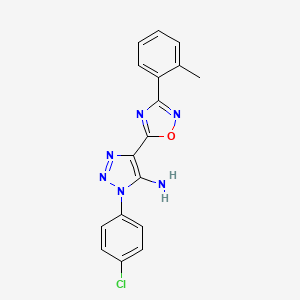
![Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate](/img/structure/B2648969.png)
